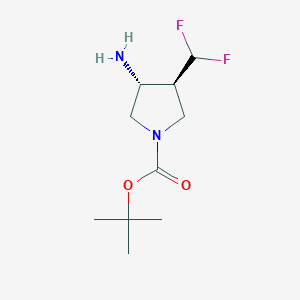

tert-Butyl (3R,4S)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate

Description

tert-Butyl (3R,4S)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate (CAS: 1428776-51-5) is a chiral pyrrolidine derivative with a molecular formula of C₁₀H₁₈F₂N₂O₂ and a molecular weight of 236.26 g/mol . The compound features a five-membered pyrrolidine ring substituted with a difluoromethyl group at the 4-position and an amino group at the 3-position, both in the (R,S)-stereochemical configuration. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the pyrrolidine nitrogen, enhancing solubility and stability during synthetic applications. This compound is primarily utilized in pharmaceutical research as a building block for drug candidates, particularly in kinase inhibitors and antiviral agents due to its stereochemical precision and fluorine-mediated pharmacokinetic enhancements .

Properties

Molecular Formula |

C10H18F2N2O2 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

tert-butyl (3R,4S)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-4-6(8(11)12)7(13)5-14/h6-8H,4-5,13H2,1-3H3/t6-,7-/m0/s1 |

InChI Key |

IHBPOBJSXPGYRH-BQBZGAKWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)C(F)F |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)C(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl (3R,4S)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving appropriate precursors.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethylating agents under specific reaction conditions.

Protection of the Amino Group: The amino group is often protected using tert-butyl groups to prevent unwanted side reactions during subsequent steps.

Final Deprotection and Purification: The final compound is obtained by deprotecting the amino group and purifying the product through techniques such as chromatography.

Chemical Reactions Analysis

tert-Butyl (3R,4S)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: The amino and difluoromethyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (3R,4S)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3R,4S)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby affecting its activity. The difluoromethyl group and amino group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Diastereomeric Variants

- tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate (CAS: Not specified; CymitQuimica): Shares the same molecular formula (C₁₀H₁₈F₂N₂O₂) and weight (236.26 g/mol) but differs in stereochemistry (3S,4R configuration). Diastereomers exhibit distinct physicochemical properties, such as melting points and solubility, impacting their utility in enantioselective synthesis .

Fluorinated Pyrrolidine Derivatives

- tert-Butyl (2S,4S)-4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate (CAS: Not specified): Features a fluorophenyl substituent instead of difluoromethyl. Higher molecular weight (278.28 g/mol) and altered lipophilicity due to aromatic fluorine, influencing blood-brain barrier penetration .

- tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate (CAS: 1290191-73-9): Differs in fluorine substitution (3,3-difluoro vs. 4-difluoromethyl).

Piperidine-Based Analogues

- tert-Butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate (CAS: Not specified): Six-membered piperidine ring with a difluorophenyl substituent. Molecular weight: 313 g/mol ([M+H]⁺), significantly higher than the pyrrolidine-based target compound. Piperidine derivatives generally exhibit improved metabolic stability but reduced conformational flexibility compared to pyrrolidines .

Substituent-Modified Analogues

Trifluoromethyl Derivatives

- (3R,4S)-tert-Butyl 3-Amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 1428776-56-0): Replaces difluoromethyl with trifluoromethyl (CF₃).

Bromophenyl Derivatives

- (3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate (CAS: 1357072-94-6): Aromatic bromine substituent introduces steric bulk and polarizability, favoring halogen-bonding in medicinal chemistry applications .

Data Tables

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry |

|---|---|---|---|---|---|

| tert-Butyl (3R,4S)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate | 1428776-51-5 | C₁₀H₁₈F₂N₂O₂ | 236.26 | 4-difluoromethyl, 3-amino | (3R,4S) |

| tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate | Not specified | C₁₀H₁₈F₂N₂O₂ | 236.26 | 4-difluoromethyl, 3-amino | (3S,4R) |

| tert-Butyl (2S,4S)-4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate | Not specified | C₁₆H₂₀F₂NO₂ | 278.28 | 4-fluoro, 2-(3-fluorophenyl) | (2S,4S) |

| tert-Butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate | Not specified | C₁₆H₂₁F₂N₂O₂ | 313 (M+H) | 4-(3,4-difluorophenyl), 3-amino | (3S,4S) |

Biological Activity

tert-Butyl (3R,4S)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate is a synthetic compound notable for its unique structural features, including a pyrrolidine ring with an amino group and a difluoromethyl substituent. With the molecular formula and a molecular weight of approximately 236.26 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The stereochemistry at the 3R and 4S positions of the compound is crucial for its biological interactions. The presence of the difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 236.26 g/mol |

| CAS Number | 1428776-51-5 |

| Purity | 97% |

Biological Activity

Research indicates that compounds with similar structures may exhibit various biological activities, including enzyme inhibition and receptor modulation. The difluoromethyl group has been associated with increased potency in several pharmacological contexts.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by mimicking substrate structures or binding to active sites.

- Receptor Interaction : Its structural features suggest potential interactions with neurotransmitter receptors, which could influence signaling pathways.

Case Studies

Several studies have explored the biological implications of compounds structurally related to tert-butyl (3R,4S)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate:

- Inhibition of Proteasome Activity : Similar pyrrolidine derivatives have shown promise as proteasome inhibitors, which are critical in cancer therapy due to their role in regulating protein degradation.

- Antidepressant-like Effects : Studies on fluorinated compounds indicate enhanced serotonin uptake inhibition, suggesting potential antidepressant effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how variations in the chemical structure influence biological activity:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| tert-Butyl (3R,4S)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate | 1428776-51-5 | Potential proteasome inhibitor |

| tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate | 1428776-52-6 | Enhanced receptor modulation |

| tert-Butyl (3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate | 1428776-56-0 | Improved potency in enzyme inhibition |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Synthetic Pathways : Multi-step organic synthesis techniques are employed to obtain high yields of tert-butyl (3R,4S)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate.

- Biological Evaluations : In vitro assays demonstrate its potential as an enzyme inhibitor, with ongoing research aimed at elucidating its exact mechanisms and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.